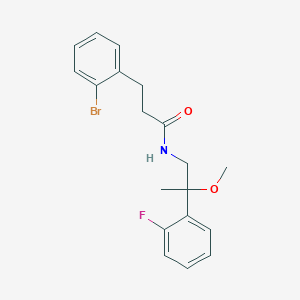

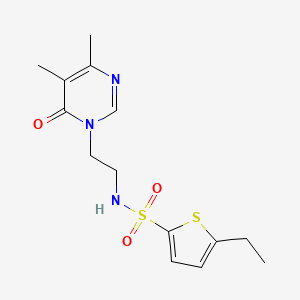

![molecular formula C9H9N3OS B3004968 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-72-3](/img/structure/B3004968.png)

8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one" is a heterocyclic molecule that belongs to the class of triazines, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting the potential for similar synthetic approaches and properties.

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of various precursors under catalytic or activating conditions. For instance, allylic derivatives of triazinones were synthesized using 18-crown-6-ether catalyzed reactions at room temperature, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, the synthesis of triazine derivatives from intermediates like 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine through reactions with hydrazonyl halides and other reagents demonstrates the versatility of triazine chemistry .

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by techniques such as 2D-NMR, including gHSQC and gHMBC measurements, and X-ray diffraction experiments . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of any significant intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which could also be relevant for the compound of interest.

Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions, including condensation with active methylene compounds, reactions with phenacyl bromide, and interactions with activated unsaturated compounds . The behavior of these compounds in different chemical environments can lead to the formation of a wide range of derivatives, indicating that the compound "8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one" may also exhibit diverse reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their molecular structure. For example, the presence of sulfanyl groups and the degree of substitution on the triazine ring can affect properties such as solubility, melting point, and reactivity . The characterization of similar compounds, such as sulfonated zinc-triazine complexes, through elemental analysis and spectroscopic techniques like IR and UV-Vis, provides insights into the potential properties of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that pyridyl-substituted 1,3,5-triazines, such as the compound , can be synthesized via a cyclocondensation process from 4H-pyrido[1,3]oxazin-4-ones with amidines. This process demonstrates broad applicability, providing rapid access to these compounds with high potential in various fields of application (Le Falher et al., 2014).

Pharmaceutical Applications

Although specific information on 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one in pharmaceutical applications is limited, its structural analogues have been investigated. For instance, the electron-deficient 1,3,5-triazine ring in similar compounds has been shown to generate anion–π and lone pair–π interactions, which are important in the development of coordination compounds with potential pharmaceutical applications (Costa et al., 2010).

Biological Applications

Compounds like 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have been explored for their biological activities. For instance, similar compounds have been studied for their antifungal properties, showing potential as agents against strains of Candida, Aspergillus, Mucor, and Trychophyton species (Reich et al., 1989).

Material Science Applications

The synthesis of novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones, which are structurally related to the compound , indicates potential applications in material science. The Suzuki cross-coupling reaction used in their synthesis is known for its effectiveness in creating carbon–carbon bonds, which are crucial in the development of new materials (Dagdag et al., 2021).

Fluorescence and Chemical Sensing

Pyrido[1,2-b][1,2,4]triazines, similar to the compound of interest, have been synthesized and observed to emit red light in the 650 nm range. This indicates their potential application in fluorescence and chemical sensing technologies (Darehkordi et al., 2018).

Bioinorganic Chemistry

In bioinorganic chemistry, Zn(II) complexes containing a pyridyl triazine core, similar to the compound in focus, have been synthesized and characterized. These complexes show potential for biological applications due to their water solubility and binding properties with bovine serum albumin (Abeydeera et al., 2018).

properties

IUPAC Name |

8-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-3-4-12-7(5-6)10-8(14-2)11-9(12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQADKCQFZOFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)

![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)